3-Methyl-4-((4-methylphenyl)amino)-3H-dibenz(f,ij)isoquinoline-2,7-dione
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Overview
Description
3-Methyl-4-((4-methylphenyl)amino)-3H-dibenz(f,ij)isoquinoline-2,7-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of dibenzisoquinoline derivatives, which are characterized by their fused ring systems and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-((4-methylphenyl)amino)-3H-dibenz(f,ij)isoquinoline-2,7-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Methyl Group: The methyl group is introduced via a Friedel-Crafts alkylation reaction, using methyl chloride and an aluminum chloride catalyst.
Amination: The amino group is introduced through a nucleophilic substitution reaction, where the isoquinoline derivative reacts with 4-methylphenylamine.
Oxidation: The final step involves the oxidation of the intermediate compound to form the desired product, using an oxidizing agent such as potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-((4-methylphenyl)amino)-3H-dibenz(f,ij)isoquinoline-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-4-((4-methylphenyl)amino)-3H-dibenz(f,ij)isoquinoline-2,7-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Methyl-4-((4-methylphenyl)amino)-3H-dibenz(f,ij)isoquinoline-2,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-methyl-3H-dibenz(f,ij)isoquinoline-2,7-dione
- 4-Bromo-N-methyl-1(N),9-anthrapyridone
Uniqueness
3-Methyl-4-((4-methylphenyl)amino)-3H-dibenz(f,ij)isoquinoline-2,7-dione is unique due to its specific substitution pattern and the presence of both methyl and amino groups. This unique structure imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.
Properties
CAS No. |
40278-81-7 |
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Molecular Formula |
C24H18N2O2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
14-methyl-12-(4-methylanilino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione |
InChI |
InChI=1S/C24H18N2O2/c1-14-7-9-15(10-8-14)25-20-12-11-18-22-19(13-21(27)26(2)23(20)22)16-5-3-4-6-17(16)24(18)28/h3-13,25H,1-2H3 |
InChI Key |
OMYRGDPORQJIPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C4=C(C=C2)C(=O)C5=CC=CC=C5C4=CC(=O)N3C |
Origin of Product |
United States |
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